molecular formula C13H17FN2 B11888185 5-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline

5-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11888185
M. Wt: 220.29 g/mol
InChI Key: IRQCXKCHEBQEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline is a fluorinated heterocyclic compound It is characterized by the presence of a fluorine atom and a pyrrolidine ring attached to a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorine Atom: Fluorination can be carried out using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Pyrrolidine Ring: This step involves the nucleophilic substitution reaction where the tetrahydroisoquinoline core is reacted with pyrrolidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced isoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the fluorine or pyrrolidine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions

Major Products

    Oxidation Products: Quinoline derivatives

    Reduction Products: Reduced isoquinoline derivatives

    Substitution Products: Functionalized tetrahydroisoquinoline derivatives

Scientific Research Applications

5-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may target enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-1,2,3,4-tetrahydroisoquinoline
  • 5-Fluoro-1,2,3,4-tetrahydroisoquinoline
  • 4-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness

5-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both a fluorine atom and a pyrrolidine ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C13H17FN2

Molecular Weight

220.29 g/mol

IUPAC Name

5-fluoro-4-pyrrolidin-1-yl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C13H17FN2/c14-11-5-3-4-10-8-15-9-12(13(10)11)16-6-1-2-7-16/h3-5,12,15H,1-2,6-9H2

InChI Key

IRQCXKCHEBQEES-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CNCC3=C2C(=CC=C3)F

Origin of Product

United States

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